Methyl 5-chloro-3-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBHBZPMOJNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(trifluoromethyl)picolinate typically involves the esterification of 5-chloro-3-(trifluoromethyl)picolinic acid. One common method includes the reaction of 5-chloro-3-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-chloro-3-(trifluoromethyl)picolinic acid+methanolsulfuric acidMethyl 5-chloro-3-(trifluoromethyl)picolinate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of 5-amino-3-(trifluoromethyl)picolinate or 5-thio-3-(trifluoromethyl)picolinate.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
Methyl 5-chloro-3-(trifluoromethyl)picolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The chlorine atom may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Key Structural and Functional Differences
The substitution pattern of chloro and trifluoromethyl groups on the pyridine ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Data for Methyl-Substituted Chloro-Trifluoromethyl Picolinates
| Compound Name | CAS Number | Molecular Formula | Purity | Similarity Score* | Key Applications |
|---|---|---|---|---|---|
| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | C₈H₅ClF₃NO₂ | 97% | N/A | Agrochemical intermediates |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 796090-24-9 | C₈H₅ClF₃NO₂ | 95% | 0.93 | Pharmaceutical synthesis |
| Methyl 4-chloro-6-(trifluoromethyl)picolinate | 350602-08-3 | C₈H₅ClF₃NO₂ | 95% | N/A | Ligand development |
| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | 425392-76-3 | C₅HBrClF₃N₂ | 95% | N/A | Antiviral agents |
| Methyl 5-bromo-3-methylpicolinate | 178876-82-9 | C₈H₇BrNO₂ | 95% | 0.91 | Cross-coupling reactions |
*Similarity scores are derived from structural alignment algorithms ().
Key Observations:
Positional Isomerism :
- 6-Chloro-3-trifluoromethyl (CAS 1416354-40-9) and 6-chloro-5-trifluoromethyl (CAS 796090-24-9) isomers exhibit distinct reactivity in Suzuki-Miyaura couplings due to steric and electronic differences at the 3- vs. 5-positions .
- The 4-chloro-6-trifluoromethyl analog (CAS 350602-08-3) shows reduced electrophilicity compared to 3- or 5-substituted derivatives, making it less reactive in nucleophilic substitutions .
Bioactivity :
- Methyl 6-chloro-5-(trifluoromethyl)picolinate (similarity score 0.93) is prioritized in drug discovery for its enhanced metabolic stability, as evidenced by its use in synthesizing kinase inhibitors .
- Bromo analogs (e.g., 5-bromo-4-chloro-pyrimidine) are preferred in antiviral research due to their ability to disrupt viral replication machinery .
Synthetic Utility :
- Methyl picolinates with bromo substituents (e.g., Methyl 5-bromo-3-methylpicolinate, CAS 178876-82-9) are widely used in cross-coupling reactions to generate biaryl structures .
- Sulfuric acid-mediated esterification of picolinic acids (e.g., EP 2 548 868 B1) highlights the role of chloro-trifluoromethyl picolinates in scalable syntheses .
Pharmaceutical Relevance
- EP 4 374 877 A2 (2024) describes derivatives of Methyl 6-chloro-3-(trifluoromethyl)picolinate as key intermediates in spirocyclic carboxamide synthesis, targeting G protein-coupled receptors (GPCRs) .
- Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 796090-24-9) is utilized in the synthesis of urea-linked phenylpicolinates, showing efficacy as herbicides and antitumor agents .
Agrochemical Development
- Chloro-trifluoromethyl picolinates are precursors to fungicides and insecticides, leveraging their resistance to hydrolysis and photodegradation .
Biological Activity
Methyl 5-chloro-3-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound contains a picolinate backbone with a chloro and a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, potentially leading to effective interactions with microbial enzymes and disrupting their metabolic processes.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways. Research indicates that it may inhibit specific pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
- Enzyme Inhibition : Studies have indicated that this compound can interact with various enzymes, potentially altering their activity. This interaction is attributed to the compound's structural features that allow it to fit into enzyme active sites effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Compound | Structural Features | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Chloro and trifluoromethyl groups | Antimicrobial | TBD |
| Related Compound A | No halogen substitutions | Lower antimicrobial activity | Higher than TBD |
| Related Compound B | Single trifluoromethyl group | Moderate anti-inflammatory | TBD |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of related compounds lacking the trifluoromethyl group, indicating enhanced potency due to structural modifications .
Case Study 2: Anti-inflammatory Mechanism
In an in vitro model of inflammation, this compound was shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which play a critical role in inflammatory responses .
Research Findings
Recent research highlights the importance of further investigation into the biological activities of this compound:
- Binding Affinity Studies : The trifluoromethyl group significantly enhances binding affinity to specific proteins involved in inflammatory responses and microbial metabolism.
- Potential Drug Development : Given its promising biological activities, this compound could serve as a lead for developing new anti-inflammatory or antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloro-3-(trifluoromethyl)picolinate in laboratory settings?
- The compound is typically synthesized via halogenation and esterification steps. A common approach involves chlorination of a precursor pyridine derivative (e.g., 3-(trifluoromethyl)picolinic acid) using agents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in acetonitrile under reflux conditions . Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) follows. Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid side products like over-chlorinated derivatives .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical methods :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions (e.g., chlorine at C5, trifluoromethyl at C3).
- HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
- Mass spectrometry (ESI-MS) verifies molecular weight (C₈H₅ClF₃NO₂; theoretical m/z = 253.58) .
- Batch-specific variations in melting points (e.g., 98–102°C) should be documented using differential scanning calorimetry (DSC) .
Q. What solubility and stability data are critical for experimental design?
- The compound is highly soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but has limited solubility in water. Stability studies show decomposition under prolonged UV exposure or acidic conditions (pH < 3). Store at 2–8°C in amber vials under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- The trifluoromethyl group at C3 exerts a strong electron-withdrawing effect, activating the pyridine ring for nucleophilic aromatic substitution at C5/C6. Chlorine at C5 directs further functionalization (e.g., Suzuki-Miyaura coupling) to C4 or C7. Computational DFT studies suggest the meta-directing nature of CF₃ alters charge distribution, favoring regioselective bond formation . Contrast with methyl 6-chloro-3-(trifluoromethyl)picolinate shows divergent reactivity due to steric hindrance at C6 .
Q. What strategies resolve contradictions in reported biological activity across analogs?
- Example contradiction : this compound exhibits moderate antimicrobial activity (MIC = 32 µg/mL) against S. aureus, while its hydroxyl analog (methyl 3-hydroxy-5-(trifluoromethyl)picolinate) shows no activity.
- Resolution :
- Conduct structure-activity relationship (SAR) studies to isolate contributing factors (e.g., lipophilicity, hydrogen-bonding capacity).
- Use molecular docking to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). The chlorine atom may enhance hydrophobic interactions absent in hydroxylated analogs .
Q. What challenges arise in detecting degradation products during long-term stability assays?
- Key degradation pathways : Hydrolysis of the ester group (yielding 5-chloro-3-(trifluoromethyl)picolinic acid) and dechlorination under UV light.
- Analytical challenges :
- Degradation products may co-elute with the parent compound in HPLC. Use tandem MS/MS or ion-pair chromatography for separation.
- Quantify trace impurities (<0.1%) via LC-TOF-MS with isotopic pattern matching .
Methodological Guidance
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?
- Cause : Batch-specific impurities or polymorphic forms.
- Protocol :
Reproduce synthesis using literature methods .
Characterize multiple batches via X-ray crystallography to identify polymorphs.
Cross-validate with independent labs using standardized DSC protocols .
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
